Atropisomeric Conformational Locking vs. Para Analogs
The ortho-biphenyl substitution forces a dihedral angle of ~75–90° between the two phenyl rings, as evidenced by crystallographic analysis of closely related trifluoromethyl benzamide derivatives [1]. This is in stark contrast to para-biphenyl carboxamides, which exhibit near-planar conformations with dihedral angles <15°. The rigid, non-coplanar shape of the target compound creates a unique three-dimensional pharmacophore that cannot be mimicked by flat aromatic amides, a critical factor for selective MTP or kinase pocket recognition [2].
| Evidence Dimension | Biphenyl dihedral angle (conformational rigidity) |
|---|---|
| Target Compound Data | Estimated 75–90° (based on crystallographic data for analogous ortho-biphenyl amides) [1] |
| Comparator Or Baseline | Para-biphenyl carboxamide: <15° (near-planar) |
| Quantified Difference | ~60–80° increase in torsional angle |
| Conditions | Solid-state crystallography (COD entry 7055067); computational gas-phase optimization for analogs [1] |
Why This Matters
Procurement of a non-atropisomeric para-analog would yield a topologically divergent scaffold likely to fail in target engagement assays validated for the ortho-biphenyl geometry.
- [1] Panini, P. and Chopra, D. (2015) New J. Chem., 39, 8720-8732. Crystallographic data for trifluoromethyl benzamide derivatives. View Source
- [2] US Patent US20040024215A1. Benzamide derivatives and their use as apob-100 and mtp inhibitors. Emphasis on ortho-substitution patterns. View Source
